Nafcillin-d5 Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

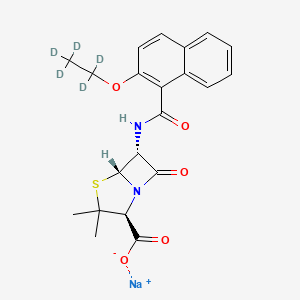

La nafcilline-d5 (sel de sodium) est une forme deutérée de la nafcilline sodique, un antibiotique pénicilline semi-synthétique résistant à la pénicillinase. Ce composé est principalement utilisé comme étalon interne pour la quantification de la nafcilline dans diverses applications analytiques, en particulier en spectrométrie de masse . L'incorporation d'atomes de deutérium améliore sa stabilité et permet une quantification précise dans des matrices biologiques complexes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La nafcilline-d5 (sel de sodium) est synthétisée en incorporant des atomes de deutérium dans la molécule de nafcilline sodique. Le processus implique la substitution d'atomes d'hydrogène par du deutérium, généralement en utilisant des réactifs et des solvants deutérés . Les conditions de réaction sont soigneusement contrôlées pour assurer l'incorporation complète et sélective des atomes de deutérium.

Méthodes de production industrielle

La production industrielle de la nafcilline-d5 (sel de sodium) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation d'équipements et de réacteurs spécialisés pour manipuler les réactifs et les solvants deutérés. Le produit final est purifié en utilisant des techniques telles que la cristallisation et la chromatographie pour atteindre une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

La nafcilline-d5 (sel de sodium) subit diverses réactions chimiques, notamment :

Oxydation : La nafcilline-d5 peut être oxydée dans des conditions spécifiques pour former des sulfoxydes et des sulfones correspondants.

Réduction : Le composé peut être réduit en ses alcools et amines correspondants.

Substitution : La nafcilline-d5 peut subir des réactions de substitution nucléophile, où les atomes de deutérium sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures, les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les alcools, les amines et les dérivés substitués de la nafcilline deutérés .

Applications De Recherche Scientifique

Quantification in Mass Spectrometry

Internal Standard for Nafcillin Analysis

Nafcillin-d5 sodium salt serves as an internal standard in the quantification of nafcillin using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for accurately measuring drug levels in biological samples, allowing researchers to determine pharmacokinetics and therapeutic efficacy. The deuterated form provides a distinct mass signature that aids in differentiating it from non-deuterated nafcillin, improving the precision of analytical results .

Nanocomposite Hydrogel Development

Antimicrobial Drug Carriers

Recent studies have demonstrated the potential of this compound in the formulation of photocrosslinkable nanocomposite hydrogels. These hydrogels are designed to deliver nafcillin effectively and sustainably to combat Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. The hydrogels incorporate biocompatible materials such as polyvinylpyrrolidone and bentonite nanoclay, enhancing their mechanical properties and fluid absorption capabilities .

Key Findings:

- Antimicrobial Efficacy : The nafcillin-loaded hydrogels exhibited significant antimicrobial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus.

- Release Profile : The formulations demonstrated a controlled release of nafcillin, which is essential for maintaining effective drug concentrations over time.

- Biocompatibility : The hydrogels were found to be comfortable to wear and easy to remove, making them suitable for clinical applications in wound care .

Therapeutic Applications

Treatment of Bacterial Infections

this compound retains the pharmacological properties of nafcillin, making it relevant for treating various infections caused by susceptible strains of staphylococci. Its applications include:

- Skin and Soft Tissue Infections : Effective against infections caused by penicillinase-producing staphylococci.

- Endocarditis Management : Recommended for treating native and prosthetic valve endocarditis when caused by susceptible organisms.

- Bone and Joint Infections : Utilized in treating osteomyelitis and other deep tissue infections .

Case Study 1: Efficacy Against Resistant Strains

A study involving this compound demonstrated its effectiveness in treating complicated skin infections where traditional antibiotics failed due to resistance. The use of deuterated forms allowed for precise tracking of drug metabolism and resistance development over time.

Case Study 2: Development of Hydrogel Formulations

In another investigation, researchers created a series of this compound-loaded hydrogels that were tested on infected wounds in animal models. Results indicated a significant reduction in bacterial load and improved healing times compared to control groups receiving standard treatments .

Mécanisme D'action

Nafcillin-d5 (sodium salt) exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Nafcilline sodique : La forme non deutérée de la nafcilline-d5, utilisée comme antibiotique.

Méthicilline sodique : Un autre antibiotique pénicilline résistant à la pénicillinase.

Oxacilline sodique : Similaire à la nafcilline, utilisé pour traiter les infections à staphylocoques productrices de pénicillinase.

Unicité

La nafcilline-d5 (sel de sodium) est unique en raison de l'incorporation d'atomes de deutérium, ce qui améliore sa stabilité et permet une quantification précise dans les applications analytiques. Cela la rend particulièrement précieuse comme étalon interne en spectrométrie de masse, fournissant des données précises et fiables dans des matrices biologiques complexes .

Activité Biologique

Nafcillin-d5 sodium salt is a deuterated derivative of nafcillin, a β-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci. This article delves into the biological activity of nafcilin-d5 sodium salt, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- Molecular Formula : C21H16D5N2NaO5S

- Molecular Weight : 441.487 g/mol

- CAS Number : 1356354-25-0

Nafcillin-d5 sodium is characterized by the substitution of five hydrogen atoms with deuterium, which can influence its metabolic pathways and pharmacokinetics. The deuteration may enhance the stability and efficacy of the compound in biological systems .

Nafcillin acts as a reversible inhibitor of β-lactamase enzymes produced by certain bacteria. By binding to these enzymes, nafcilin prevents the hydrolysis of the β-lactam ring, thereby maintaining its antibacterial activity against resistant strains of staphylococci . The deuterated form, nafcilin-d5, retains this mechanism while potentially offering improved pharmacokinetic properties.

Antimicrobial Spectrum

This compound exhibits significant activity against various strains of Staphylococcus aureus. In studies, the minimum bactericidal concentration (MBC) values for 20 clinical isolates ranged from 0.078 to 0.312 µg/ml , indicating potent antibacterial effects .

Pharmacokinetics

A retrospective study analyzed plasma concentrations and clearance rates of nafcillin in patients receiving continuous infusion therapy. Key findings included:

- Clearance Rate (CLNAF) : Determined by the rate of infusion divided by plasma concentration.

- Adverse Drug Reactions (ADRs) : Identified through multivariate analysis, showing associations with patient demographics and clinical variables .

These findings suggest that individual patient factors significantly influence the pharmacokinetics of nafcillin, which may also apply to its deuterated form.

Clinical Application in Staphylococcal Infections

A notable case involved a patient with severe staphylococcal endocarditis treated with nafcillin-d5 sodium. The treatment protocol included:

- Dosage : 2 g every 4 hours for 6 weeks.

- Adjuvant Therapy : Concomitant administration of gentamicin during the initial days to enhance efficacy against resistant strains.

The patient's clinical outcome was favorable, demonstrating effective resolution of infection without significant ADRs .

Stability and Degradation Studies

Research has identified degradation products in nafcilin sodium under stress conditions. A new degradant was characterized using advanced analytical techniques (HPLC, LC-MS), revealing insights into the stability profile of nafcilin formulations .

| Degradation Condition | Impurity Level (%) |

|---|---|

| Thermal Degradation | 1.8% |

| Humidity Degradation | 0.7% - 0.4% |

These findings underscore the importance of stability testing in ensuring the efficacy and safety of antibiotic formulations.

Propriétés

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAPZOUDXCDGIF-LYVUTDJTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.